4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide
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Overview
Description
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide is a heterocyclic compound that combines the structural features of chromene and pyrimidine This compound is of significant interest due to its potential biological activities, including anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to bind to enzymes likeDNA gyrase and RNA polymerase . These enzymes play crucial roles in DNA replication and transcription, respectively, making them potential targets for antimicrobial and anticancer agents .
Mode of Action
“4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide” interacts with its targets by binding to them, thereby inhibiting their function . For instance, it prevents DNA gyrase from breaking down bacterial DNA, which disrupts the DNA replication process . It also binds to RNA polymerase, affecting the transcription process .
Biochemical Pathways
The inhibition of dna gyrase and rna polymerase can disrupt dna replication and rna transcription, respectively, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .
Pharmacokinetics
The structure-activity relationship study of similar compounds suggests that the lipophilicity of the substituent at certain positions significantly affects their antitumor activity . This could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of “this compound” include the disruption of DNA replication and RNA transcription, leading to cell death . This makes it a potential candidate for antimicrobial and anticancer therapies .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the lipophilicity of the substituent at certain positions in similar compounds significantly affects their antitumor activity . This suggests that the compound’s environment, such as the presence of certain lipids or proteins, could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . By inhibiting these kinases, this compound can modulate various signaling pathways that are crucial for cell growth and survival. Additionally, it interacts with proteins involved in DNA repair mechanisms, thereby influencing cellular responses to DNA damage .
Cellular Effects
The effects of this compound on cells are profound and multifaceted. This compound has been observed to induce apoptosis, or programmed cell death, in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . It achieves this by disrupting mitochondrial membrane potential and activating caspases, which are enzymes that play essential roles in the execution of apoptosis. Furthermore, this compound affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to ATP-binding sites of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, which are necessary for cell cycle progression and survival. Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Short-term exposure to the compound results in immediate inhibition of kinase activity and induction of apoptosis, while long-term exposure can lead to sustained suppression of cell proliferation and potential development of resistance mechanisms . These temporal effects are crucial for understanding the compound’s efficacy and potential side effects in therapeutic applications.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a significant role in its biotransformation, leading to the formation of various metabolites . These metabolites can either be excreted or further processed, affecting the overall metabolic flux and levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported via passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can influence its distribution and accumulation in specific tissues . The compound’s lipophilicity also affects its ability to cross cellular membranes and reach its intracellular targets .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It predominantly localizes to the nucleus and mitochondria, where it exerts its effects on DNA replication and mitochondrial function . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-4H-chromene-3-carbonitrile with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and reduce reaction times . Additionally, the use of high-throughput screening methods can aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromeno-pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide
- 4-fluoro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide
- 4-methyl-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide
Uniqueness
4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the chloro derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-13-7-5-11(6-8-13)17(23)22-18-20-9-12-10-24-15-4-2-1-3-14(15)16(12)21-18/h1-9H,10H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVRUZLXELSLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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